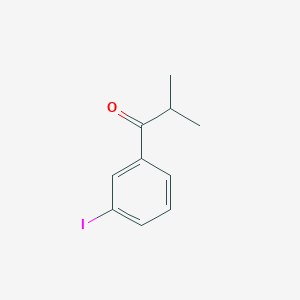
1-(3-Iodophenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of propiophenone, where the phenyl ring is substituted with an iodine atom at the meta position and a methyl group at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-iodotoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an aqueous or alcoholic solvent.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products:
Substitution: Various substituted phenyl derivatives.
Oxidation: 3-iodophenylacetic acid.
Reduction: 1-(3-iodophenyl)-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)-2-methylpropan-1-one depends on its specific application. In chemical reactions, the iodine atom and carbonyl group play crucial roles in determining reactivity. For instance, in Suzuki-Miyaura coupling, the iodine atom facilitates the formation of a carbon-carbon bond through palladium-catalyzed cross-coupling. In biological systems, the compound’s mechanism may involve interactions with cellular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)-2-methylpropan-1-one: Similar structure but with the iodine atom at the para position.
1-(3-Bromophenyl)-2-methylpropan-1-one: Bromine instead of iodine.
1-(3-Chlorophenyl)-2-methylpropan-1-one: Chlorine instead of iodine.
Uniqueness: 1-(3-Iodophenyl)-2-methylpropan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.
Biologische Aktivität
1-(3-Iodophenyl)-2-methylpropan-1-one, also known by its chemical structure as C10H12I, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C10H12I
- Molecular Weight : 284.11 g/mol
- CAS Number : 1595863-51-6
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the iodine atom enhances its reactivity and potential binding to proteins and enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the type of bacteria tested.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial efficacy against E. coli and S. aureus | Showed significant inhibition at higher concentrations |
| Study 2 | Investigated cytotoxic effects on breast cancer cells | Induced apoptosis in MCF-7 cell line with IC50 values indicating potency |
| Study 3 | Assessed interaction with dopamine receptors | Suggested potential as a neuroactive agent |
Applications in Medicine and Industry
The unique properties of this compound make it a valuable compound in pharmaceutical development. Its potential applications include:
- Drug Development : As a lead compound for designing new antimicrobial or anticancer agents.
- Research Tool : Utilized in studies exploring enzyme interactions and receptor modulation.
Eigenschaften
Molekularformel |
C10H11IO |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
1-(3-iodophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11IO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChI-Schlüssel |
LWBSZBIFFHMXCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















